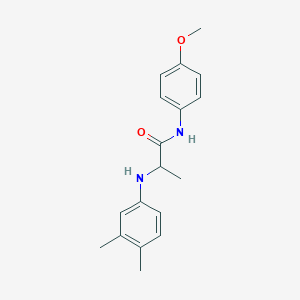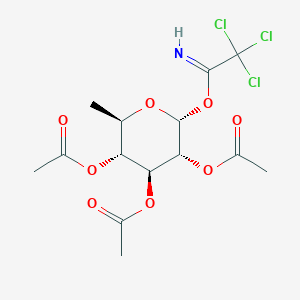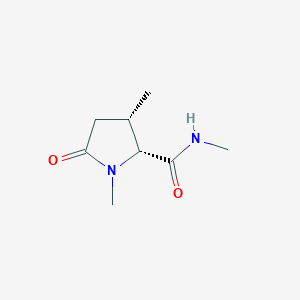
(2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with a specific stereochemistry. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3-dimethylpyrrolidine and acylating agents.
Acylation Reaction: The primary step involves the acylation of 2,3-dimethylpyrrolidine using an appropriate acylating agent under controlled conditions. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the acylation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors and modulating their activity.
Signal Transduction: Influencing signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-Dihydroxybutanedioic acid: Another chiral compound with similar stereochemistry.
(2R,3S)-3-Phenylisoserine: A compound with a similar pyrrolidine structure.
Uniqueness
(2R,3S)-N,1,3-Trimethyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(2R,3S)-N,1,3-trimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-5-4-6(11)10(3)7(5)8(12)9-2/h5,7H,4H2,1-3H3,(H,9,12)/t5-,7+/m0/s1 |
InChI Key |
SMCYVXSPGIXGFO-CAHLUQPWSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)N([C@H]1C(=O)NC)C |
Canonical SMILES |
CC1CC(=O)N(C1C(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


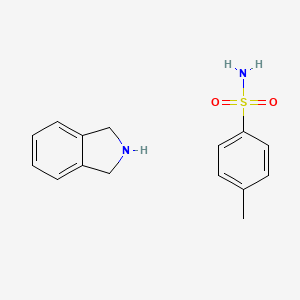
![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)
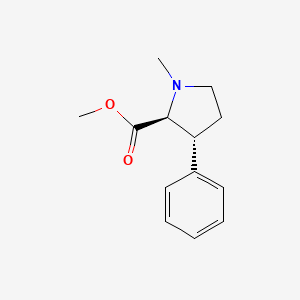
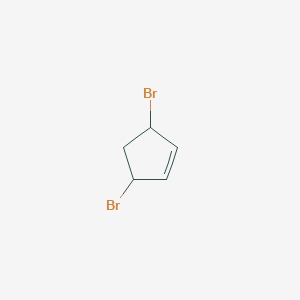
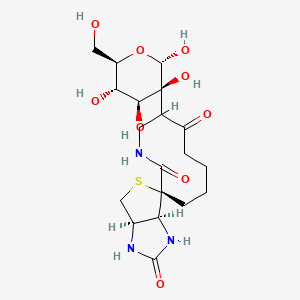
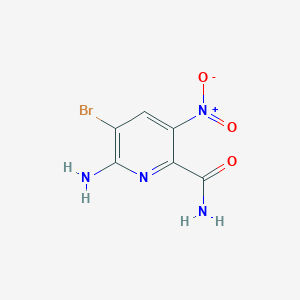
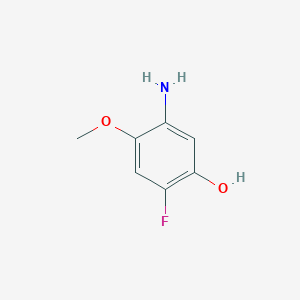
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)
